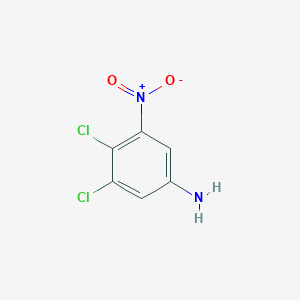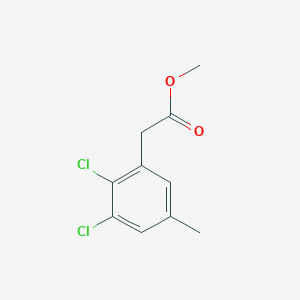
Methyl 6-bromo-2-(trifluoromethyl)nicotinate
Descripción general
Descripción
Methyl 6-bromo-2-(trifluoromethyl)nicotinate is a useful research compound. Its molecular formula is C8H5BrF3NO2 and its molecular weight is 284.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Intermediate Applications
- Methyl 6-chloro-5-(trifluoromethyl)nicotinate, a related compound, is utilized as an intermediate in the synthesis of novel anti-infective agents. Its synthesis involves trifluoromethylation, highlighting its role in drug development (Mulder et al., 2013).
Antibacterial Activity
- Derivatives of 2,3,5,7-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one, prepared from 2-amino-N,6-substituted phenyl-4-(trifluoromethyl or methyl)nicotinamides, have shown significant antibacterial activity against various bacteria. This suggests a potential use in developing new antibacterial drugs (Bheemanapalli et al., 2008).
Nicotinate Ester Synthesis
- Research has also focused on the synthesis of nicotinate esters from various precursors, demonstrating the chemical versatility and importance of nicotinate derivatives in organic synthesis (Paine, 1987).
Antiprotozoal Activity
- A study on the synthesis and antiprotozoal activity of aza-analogues of furamidine included compounds synthesized from 6-[5-(4-cyanophenyl)furan-2-yl]nicotinonitrile, demonstrating the potential for nicotinic derivatives in antiprotozoal drug development (Ismail et al., 2003).
Nicotinic Acid Derivatives in Biochemistry
- The synthesis and characterization of nicotinic acid derivatives, including those incorporated into crown ethers and as appendage groups, highlight the role of these compounds in biochemistry and potential applications in mimicking enzymatic reactions (Marston, 1985).
Catalysis and Chemical Transformations
- Methyl nicotinates/6-halonicotinates have been synthesized using Fe(II)/Au(I) relay catalysis, showcasing the utility of these compounds in advanced chemical synthesis techniques (Galenko et al., 2017).
Trigonelline Biosynthesis
- Studies on the biosynthesis of trigonelline, involving N-methyl nicotinic acid, in plants, show the biological significance of nicotinic acid derivatives in plant metabolism (Joshi & Handler, 1960).
Pharmacological Research
- Methyl nicotinate, a methyl ester of nicotinic acid, has been synthesized and evaluated for antinociceptive activity, indicating its potential use in pain relief and pharmaceutical applications (Erharuyi et al., 2015).
Propiedades
IUPAC Name |
methyl 6-bromo-2-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c1-15-7(14)4-2-3-5(9)13-6(4)8(10,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDWYJSYLHPUHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227581-53-4 | |
| Record name | methyl 6-bromo-2-(trifluoromethyl)pyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















